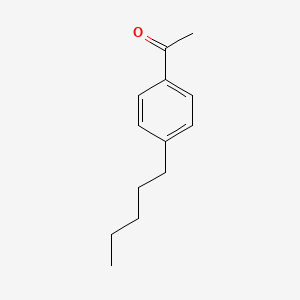

4'-Pentylacetophenone

Description

Contextualizing 4'-Pentylacetophenone within Organic Chemistry and Materials Science

This compound, with the chemical formula C13H18O, is an organic compound structurally characterized by an acetophenone (B1666503) core substituted with a pentyl group at the para position of the phenyl ring. alfa-chemistry.comnist.gov In organic chemistry, it serves as a versatile intermediate in various synthetic pathways. clearsynth.com Its synthesis is often achieved through Friedel-Crafts acylation of pentylbenzene (B43098), a classic and fundamental reaction for forming carbon-carbon bonds with aromatic rings. alfa-chemistry.comwikipedia.org

The primary significance of this compound in contemporary research, however, lies in the field of materials science. wikipedia.org Specifically, it is a crucial precursor and component in the synthesis of liquid crystals. hongjinchemicals.comhongjinchem.com Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals, making them invaluable in technologies such as liquid crystal displays (LCDs). wikipedia.orglcms.cz The molecular structure of this compound, with its rigid aromatic core and flexible alkyl tail, is a key determinant of the mesomorphic (liquid crystalline) behavior of the materials derived from it. mdpi.comnih.gov The length of the alkyl chain, in this case, the pentyl group, directly influences the temperature range and type of liquid crystal phases (e.g., nematic, smectic) that can be formed. mdpi.comnih.gov

Historical Perspective of Acetophenone Derivatives in Research

The journey of acetophenone and its derivatives in scientific research began with the first synthesis of acetophenone in 1857 by French chemist Charles Friedel. mdpi.com Initially, acetophenone was recognized for its use as a fragrance and as a solvent. mdpi.com The development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts was a pivotal moment, providing a general method to synthesize acetophenone and its derivatives, thereby opening the door for broader investigation. wikipedia.org

The exploration of acetophenone derivatives in liquid crystal research is part of a larger narrative that began with the discovery of liquid crystals in the late 19th century. researchgate.net Early research focused on establishing the relationship between molecular structure and liquid crystalline properties. researchgate.net In the mid-20th century, the demand for materials for display applications spurred intensive research into new liquid crystalline compounds with specific properties, such as a stable nematic phase over a wide temperature range. researchgate.net It was within this context that the systematic study of various aromatic cores and terminal groups, including alkylacetophenones, gained prominence. The investigation into how different alkyl chain lengths on acetophenone derivatives affect mesophase behavior became a significant area of study. mdpi.comnih.gov

Significance of Alkylacetophenones in Contemporary Chemical Disciplines

Alkylacetophenones, including this compound and its homologs like 4'-ethylacetophenone, 4'-propylacetophenone, and 4'-butylacetophenone, are of considerable importance in modern chemical research, primarily due to their role as building blocks for functional materials. hongjinchem.com Their molecular architecture, featuring a polar ketone group and a nonpolar alkyl chain attached to an aromatic ring, makes them ideal candidates for creating molecules with specific self-assembling properties.

The most prominent application of these compounds is in the formulation of liquid crystal mixtures for display technologies. hongjinchemicals.comhongjinchem.com The specific length of the alkyl chain influences the melting point, clearing point, and the type of mesophases exhibited by the final liquid crystal material. mdpi.comnih.gov This allows for the fine-tuning of the physical properties of the liquid crystal mixture to meet the requirements of different display applications. lcms.cz

Beyond liquid crystals, the structural motif of alkylacetophenones is explored in other areas of materials science. For instance, derivatives of acetophenone are used in the synthesis of polymers and in the development of photoactive materials. tandfonline.com The ketone group can be a site for further chemical modification, allowing for the incorporation of these structures into more complex molecular architectures. mdpi.com

In the broader context of organic synthesis, alkylacetophenones are valuable intermediates. clearsynth.com They can be used to produce a variety of other organic compounds through reactions targeting the ketone functional group or the aromatic ring.

Research Gaps and Future Directions for this compound Studies

While this compound and other alkylacetophenones are well-established as intermediates for liquid crystals, there remain several avenues for future research. One area of potential investigation is the development of novel liquid crystalline materials derived from this compound with enhanced properties, such as faster switching times, wider viewing angles, and lower power consumption for advanced display technologies.

Furthermore, the exploration of this compound derivatives in other areas of materials science is a promising direction. For example, their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or photoresponsive materials is an area that warrants further study. The synthesis of new polymers incorporating the this compound moiety could lead to materials with unique thermal and mechanical properties.

Another research gap lies in the development of more sustainable and efficient synthetic routes for this compound and its derivatives. mdpi.com While Friedel-Crafts acylation is a common method, exploring greener catalysts and reaction conditions could be a valuable contribution.

Finally, computational studies, such as Density Functional Theory (DFT), could be more extensively applied to predict the properties of new materials derived from this compound, thereby guiding synthetic efforts and accelerating the discovery of novel functional materials. tandfonline.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37593-02-5 |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| Physical Form (at 20°C) | Liquid |

| Boiling Point | 132-133°C (at 4 mmHg) |

| IUPAC Name | 1-(4-pentylphenyl)ethanone |

This table presents key physicochemical properties of this compound.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ketone group (typically around 1685 cm⁻¹), C-H stretches of the alkyl chain, and aromatic C-H and C=C stretches. nist.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would exhibit distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the pentyl chain, with chemical shifts and splitting patterns confirming the structure. ¹³C NMR would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the pentyl group. mdpi.com |

| Mass Spectrometry (MS) | The mass spectrum would display a molecular ion peak corresponding to the molecular weight of the compound (m/z = 190.28). Fragmentation patterns would likely show the loss of the acetyl group and fragments of the pentyl chain. nist.gov |

This table outlines the expected spectroscopic characteristics used for the identification and characterization of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pentylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKGPMDADJLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068038 | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-02-5 | |

| Record name | 1-(4-Pentylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Pentylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-pentylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Pentylacetophenone

Regioselective Synthesis of 4'-Pentylacetophenone

Achieving high regioselectivity is crucial in the synthesis of this compound to ensure the desired para-substituted product is formed in high purity, minimizing the formation of the ortho-isomer. The pentyl group on the benzene (B151609) ring is an ortho, para-directing activator, making the control of substitution patterns a key challenge.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the synthesis of this compound, this involves the reaction of pentylbenzene (B43098) with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

The selection of a suitable catalyst is paramount in Friedel-Crafts acylation. Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a powerful and commonly used Lewis acid catalyst for this reaction. quora.com Its effectiveness stems from its electron-deficient nature; the aluminum atom has only six electrons in its outer shell, making it a potent electron pair acceptor (a Lewis acid). knockhardy.org.ukdoubtnut.com

The mechanism begins with the reaction between the acetylating agent (e.g., acetyl chloride) and aluminum trichloride. The AlCl₃ coordinates with the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond. khanacademy.org This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive electrophile known as the acylium ion (CH₃CO⁺). sigmaaldrich.com The acylium ion is resonance-stabilized, which contributes to its formation. youtube.com

Reaction to form the Acylium Ion: CH₃COCl + AlCl₃ → [CH₃CO]⁺ + [AlCl₄]⁻

Once generated, the acylium ion is attacked by the electron-rich π-system of the pentylbenzene ring. youtube.com Because the product ketone is a moderate Lewis base, it forms a stable complex with the AlCl₃ catalyst. wikipedia.org This complexation means that a stoichiometric amount of the catalyst is typically required. The final product is liberated upon aqueous workup, which destroys the complex and regenerates the catalyst. wikipedia.org

| Catalyst Type | Role in Reaction | Key Characteristics |

| Lewis Acid (e.g., AlCl₃, FeCl₃) | Generates the acylium ion electrophile by coordinating with the acetylating agent. quora.comquora.com | Electron deficient, acts as an electron pair acceptor. doubtnut.com Often required in stoichiometric amounts as it complexes with the ketone product. wikipedia.org |

| Brønsted Acid (e.g., Zeolites) | Can protonate the acetylating agent, increasing its electrophilicity. researchgate.net | Solid acid catalysts can offer advantages in terms of handling, recovery, and regioselectivity. researchgate.net |

The directing effect of the alkyl (pentyl) group on the benzene ring leads to the formation of both ortho- and para-substituted isomers. For many applications, the para-isomer, this compound, is the desired product. The steric hindrance caused by the bulky pentyl group generally favors the formation of the para-product over the ortho-product. However, reaction conditions can be fine-tuned to maximize this selectivity.

Temperature: Lower reaction temperatures often enhance para-selectivity. At higher temperatures, the reaction may have enough energy to overcome the steric barrier for ortho-substitution, leading to a higher proportion of the ortho-isomer.

Solvent: The choice of solvent can influence the distribution of isomers. Solvents with different polarities can affect the solvation of the reaction intermediates and transition states, thereby altering the steric and electronic factors that govern regioselectivity. For instance, using a bulkier solvent can increase the steric hindrance around the ortho position, thus favoring para-substitution.

Catalyst: The use of shape-selective solid acid catalysts, such as zeolites, has been shown to significantly improve para-selectivity. researchgate.net The defined pore structure of zeolites can sterically hinder the formation of the bulkier transition state leading to the ortho-isomer, allowing the linear transition state for the para-isomer to form more readily within the catalyst's channels. researchgate.net

The following table summarizes the influence of various reaction parameters on the regioselectivity of the acylation of an alkylbenzene.

| Parameter | Condition | Effect on para-Isomer Purity | Rationale |

| Temperature | Lower Temperature (e.g., 0-25 °C) | Increased | Reduces the kinetic energy available to overcome the steric hindrance at the ortho position. |

| Solvent | Non-polar, bulky solvents (e.g., Carbon disulfide, Nitrobenzene) | Increased | Bulky solvent molecules can increase steric crowding at the ortho position, favoring para attack. |

| Catalyst | Shape-selective zeolites (e.g., H-ZSM-5) | Significantly Increased | The catalyst's pore structure sterically favors the formation of the less bulky para-isomer transition state. researchgate.netresearchgate.net |

| Reaction Time | Optimized | Variable | Prolonged reaction times or higher temperatures can sometimes lead to isomerization or side reactions, potentially decreasing purity. |

An alternative route to this compound involves the use of a Grignard reagent. This organometallic approach is a powerful method for forming new carbon-carbon bonds. wisc.edu

The first step in this synthesis is the preparation of the Grignard reagent, 4-pentylphenylmagnesium halide. This is achieved by reacting an appropriate 4-pentylaryl halide (e.g., 1-bromo-4-pentylbenzene) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.commnstate.edu The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with any protic solvents, including water. adichemistry.com

Formation of the Grignard Reagent: C₅H₁₁-C₆H₄-Br + Mg → C₅H₁₁-C₆H₄-MgBr (in anhydrous ether)

The carbon-magnesium bond is highly polarized, with the carbon atom being nucleophilic, which is a reversal of the usual polarity (umpolung). adichemistry.com

The nucleophilic 4-pentylphenylmagnesium halide can then react with an acetylating agent like acetyl chloride or acetic anhydride to form the target ketone. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This addition leads to a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield this compound. libretexts.org

Reaction with Acetyl Chloride: C₅H₁₁-C₆H₄-MgBr + CH₃COCl → C₅H₁₁-C₆H₄-COCH₃ + MgBrCl

A significant challenge in this reaction is preventing a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. libretexts.orglibretexts.org To favor the formation of the ketone, the reaction is typically carried out at low temperatures, and the acetyl chloride is added slowly to a solution of the Grignard reagent. This ensures that the concentration of the Grignard reagent is kept low relative to the acetyl chloride, minimizing the subsequent reaction with the ketone product.

Using acetic anhydride is another viable option. The mechanism is similar, with the Grignard reagent attacking one of the carbonyl groups, leading to the expulsion of an acetate (B1210297) leaving group.

| Acetylating Agent | Reaction Conditions | Product | Potential Side Product |

| Acetyl Chloride | Low temperature (e.g., -78 °C to 0 °C), slow addition | This compound | 2-(4-pentylphenyl)propan-2-ol |

| Acetic Anhydride | Low temperature | This compound | 2-(4-pentylphenyl)propan-2-ol |

Grignard Reagent Approaches for Aryl Ketone Synthesis

Control of By-product Formation (e.g., 1,1-Diarylethanes)

The synthesis of this compound, typically achieved through Friedel-Crafts acylation of pentylbenzene, can be complicated by the formation of undesired by-products. One significant class of by-products is 1,1-diarylethanes. The formation of these impurities arises from the reaction of the carbocation intermediate, generated during the acylation process, with another molecule of the aromatic substrate (pentylbenzene) instead of the acylating agent.

Several strategies can be employed to minimize the formation of 1,1-diarylethanes and other related by-products:

Stoichiometry Control: Careful control of the molar ratio of reactants is crucial. Using a slight excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) relative to the pentylbenzene substrate can help to ensure that the electrophilic attack on the aromatic ring is predominantly by the acylium ion rather than other carbocations.

Choice of Catalyst: The type and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) significantly influence the reaction pathway. Using milder or more selective catalysts can reduce the extent of side reactions. For instance, employing catalysts that are less prone to generating highly reactive carbocation intermediates can suppress the formation of diarylethanes.

Reaction Temperature: Lowering the reaction temperature generally favors the desired acylation reaction over competing side reactions. Friedel-Crafts reactions are often exothermic, and maintaining a controlled, low temperature (e.g., 0-5 °C) can increase the selectivity for the mono-acylated product, this compound.

Order of Addition: The sequential addition of reagents can also play a role. Slowly adding the catalyst to the mixture of the substrate and acylating agent can help maintain a low concentration of the reactive electrophile at any given time, thereby discouraging polymerization and other side reactions.

Recent developments in organocatalysis have also provided new strategies for the asymmetric synthesis of 1,1-diarylethanes, which, while not directly aimed at preventing them as by-products, offer insights into the mechanisms of their formation and control. nih.gov

Modern and Sustainable Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. anton-paar.comuns.ac.idrasayanjournal.co.in This technology utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and efficient internal heating. anton-paar.com

For the synthesis of acetophenone (B1666503) derivatives, microwave irradiation can be applied to classical reactions like the Friedel-Crafts acylation. The key advantages include:

Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in a matter of minutes. anton-paar.com

Improved Yields: The rapid heating can minimize the decomposition of reactants and products, often resulting in higher isolated yields.

Enhanced Purity: Shorter reaction times and more uniform heating can reduce the formation of by-products, simplifying purification.

A typical microwave-assisted synthesis might involve placing the reactants (e.g., pentylbenzene, acetic anhydride, and a catalyst) in a sealed vessel suitable for microwave irradiation and heating the mixture for a short duration (e.g., 5-15 minutes) at a controlled temperature. umich.eduresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Method | External (oil bath, heating mantle) | Internal, direct coupling of energy anton-paar.com |

| Reaction Time | Hours to days | Minutes to seconds anton-paar.com |

| Energy Efficiency | Low, inefficient heat transfer | High, targeted heating |

| Product Purity | Often requires extensive purification | Generally cleaner products, fewer by-products rasayanjournal.co.in |

| Example Reaction | Ketalization of acetophenone | 40 hours |

| Example Yield | N/A | 71% in 2 minutes umich.edu |

In line with the principles of green chemistry, solvent-free synthesis aims to reduce or eliminate the use of hazardous and volatile organic solvents, which are often toxic, costly, and environmentally damaging. cmu.edu These reactions are typically performed by mixing the neat reactants, sometimes with a solid catalyst, and providing energy through grinding, heating, or microwave irradiation. gctlc.org

For the synthesis of acetophenone derivatives, solvent-free approaches offer significant environmental benefits:

Waste Prevention: Eliminates solvent waste, a major contributor to chemical pollution. gctlc.org

Atom Economy: Focuses on maximizing the incorporation of all materials used in the process into the final product.

Safer Chemistry: Reduces the risks associated with flammable, toxic, and volatile solvents.

One relevant green chemistry approach is the Fries rearrangement of aryl esters to produce hydroxyacetophenones. Studies have shown this reaction can be performed efficiently under solvent-free conditions using an eco-friendly, solid acid catalyst like p-toluenesulfonic acid (PTSA) instead of corrosive and environmentally harmful Lewis acids like AlCl₃. researchgate.netjocpr.comresearchgate.net This method provides high conversion and selectivity while adhering to green chemistry principles. researchgate.netjocpr.com

While this compound itself is an achiral molecule, its derivatives can possess stereocenters. Catalytic asymmetric synthesis provides a powerful means to produce such chiral molecules with high enantioselectivity. This is particularly relevant when synthesizing derivatives for applications in pharmaceuticals or materials science, where a specific stereoisomer is often required.

Asymmetric synthesis can be applied to create chiral derivatives from this compound in several ways:

Asymmetric Reduction: The carbonyl group of this compound can be asymmetrically reduced to a hydroxyl group, yielding a chiral secondary alcohol. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) with chiral ligands, or through biocatalysis using enzymes.

Asymmetric Aldol (B89426) or Michael Additions: The enolate of this compound can participate in asymmetric C-C bond-forming reactions with various electrophiles, catalyzed by chiral organocatalysts or metal complexes.

Umpolung Reactions: The development of catalytic asymmetric umpolung reactions of imines derived from ketones provides a pathway to chiral γ-amino ketones, representing a sophisticated derivatization strategy. nih.gov

Recent advances in the field have expanded the toolkit for asymmetric synthesis, including strategies involving electrochemical catalysis and photoredox catalysis, which offer precise control over redox processes to drive enantioselective reactions. frontiersin.org

Derivatization Strategies for Functionalization of this compound

The carbonyl group is the most reactive site in this compound and serves as a key handle for a wide range of derivatization reactions. Among the most common and versatile of these are the formation of oximes and hydrazones. nih.govnih.gov These reactions involve the condensation of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively, to form a C=N double bond, with water as the only by-product. nih.govaxispharm.com

Oxime Formation: this compound reacts with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) under mildly acidic or basic conditions to yield this compound oxime. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov

Hydrazone Formation: Similarly, reaction with hydrazine (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazone or phenylhydrazone. These reactions are highly efficient and are widely used in organic synthesis and for creating dynamic covalent libraries. nih.govresearchgate.net

The mechanism for both reactions involves a two-step process:

Nucleophilic addition of the amine derivative to the carbonyl carbon to form a tetrahedral intermediate (a hemiaminal). nih.gov

Acid-catalyzed dehydration of the intermediate to form the final imine product (oxime or hydrazone). nih.gov

Aromatic Ring Functionalization (e.g., Halogenation, Nitration)

Functionalization of the aromatic ring of this compound is governed by the directing effects of its two substituents: the pentyl group and the acetyl group. The pentyl group is an activating ortho-, para-director, meaning it donates electron density to the ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the acetyl group is a deactivating meta-director, withdrawing electron density and directing electrophiles to the positions meta to it. In this compound, the para position relative to the pentyl group is occupied by the acetyl group. Therefore, electrophilic aromatic substitution reactions are predicted to occur at the positions ortho to the pentyl group, which are simultaneously meta to the acetyl group.

Halogenation

The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. wikipedia.org These reactions typically require a Lewis acid catalyst to polarize the halogen molecule, making it a more potent electrophile. khanacademy.orgyoutube.com

Bromination and Chlorination : For bromination, molecular bromine (Br₂) is used with a catalyst like iron(III) bromide (FeBr₃). Similarly, chlorination is accomplished using chlorine (Cl₂) and a catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). youtube.comyoutube.com The catalyst forms a highly electrophilic complex that is then attacked by the electron-rich benzene ring. wikipedia.org The reaction proceeds to substitute a hydrogen atom on the ring, most likely at the 3'-position (ortho to the pentyl group and meta to the acetyl group).

Iodination : Direct iodination with molecular iodine (I₂) is generally a slower and less favorable reaction. To achieve iodination, an oxidizing agent like nitric acid or hydrogen peroxide is often used to convert iodine into a more reactive electrophilic species, such as I⁺. libretexts.org

| Reaction | Reagents | Product (Predicted Major Isomer) |

| Chlorination | Cl₂, AlCl₃ | 3'-Chloro-4'-pentylacetophenone |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-pentylacetophenone |

| Iodination | I₂, HNO₃ | 3'-Iodo-4'-pentylacetophenone |

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.org

The nitronium ion is then attacked by the aromatic ring of this compound. youtube.com Consistent with the directing effects of the existing substituents, the nitro group is installed at the 3'-position, ortho to the activating pentyl group and meta to the deactivating acetyl group. The resulting nitro compound is a valuable intermediate, as the nitro group can be further reduced to an amine, providing a route to a wide range of other derivatives. libretexts.orgyoutube.com

| Reaction | Reagents | Product (Predicted Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 3'-Nitro-4'-pentylacetophenone |

Alkyl Chain Modifications

Modifications to the pentyl side chain offer another avenue for creating derivatives of this compound. The most reactive position on the alkyl chain is the benzylic carbon—the carbon atom directly attached to the aromatic ring—due to the stability of radical and ionic intermediates at this position. libretexts.org

Benzylic Bromination

The most common method for functionalizing the alkyl side chain is through benzylic bromination. This reaction proceeds via a free-radical mechanism and selectively introduces a bromine atom at the benzylic position. masterorganicchemistry.com The standard reagent for this transformation is N-bromosuccinimide (NBS), used in the presence of a radical initiator such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). libretexts.orgchemistrysteps.com

NBS serves as a source of a low, controlled concentration of molecular bromine (Br₂), which is then homolytically cleaved by the initiator to form bromine radicals (Br•). chemistrysteps.com A bromine radical abstracts a hydrogen atom from the benzylic position of the pentyl chain, forming a resonance-stabilized benzylic radical. libretexts.org This stabilized radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, propagating the chain reaction. The resulting 1-bromo-1-(4-acetylphenyl)pentane is a versatile intermediate that can undergo various substitution and elimination reactions. libretexts.orgscientificupdate.com

| Reaction | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light) | 1-Bromo-1-(4-acetylphenyl)pentane |

Side-Chain Oxidation

A more drastic modification of the alkyl chain involves its oxidation. Treatment of an alkylbenzene with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the entire alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. youtube.comlibretexts.org For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.org In the case of this compound, this reaction would convert the pentyl group into a carboxyl group, yielding 4-acetylbenzoic acid. This transformation fundamentally alters the structure, converting an activating, ortho-, para-directing alkyl group into a deactivating, meta-directing carboxylic acid group. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | 4-Acetylbenzoic acid |

Advanced Spectroscopic Characterization and Elucidation of 4 Pentylacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular framework of 4'-Pentylacetophenone.

While one-dimensional (1D) NMR provides initial structural insights, two-dimensional (2D) NMR experiments are indispensable for complex molecules, resolving overlapping signals and establishing connectivity between atoms.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would reveal correlations between the protons of the pentyl chain, for instance, showing a cross-peak between the protons on the alpha-carbon and the beta-carbon of the alkyl group. It would also show correlations between the adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, providing one-bond ¹H-¹³C connectivity information. emerypharma.com This is crucial for assigning the carbon signals in the this compound spectrum. For example, the protons of the methyl group in the acetyl moiety would show a correlation to the methyl carbon signal. princeton.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for establishing long-range (typically 2-4 bond) correlations between protons and carbons. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbon attached to the acetyl group in this compound. emerypharma.com For instance, the protons of the acetyl methyl group would show an HMBC correlation to the carbonyl carbon.

Table 1: Expected 2D NMR Correlations for this compound

| Proton Signal | COSY Correlations (with Protons) | HSQC Correlation (with Carbon) | HMBC Correlations (with Carbons) |

|---|---|---|---|

| Acetyl CH₃ | None | Acetyl CH₃ Carbon | Carbonyl Carbon, Aromatic C4' |

| Aromatic H (ortho to acetyl) | Aromatic H (meta to acetyl) | Aromatic CH Carbon | Carbonyl Carbon, Aromatic C (ipso), Aromatic C (meta) |

| Aromatic H (meta to acetyl) | Aromatic H (ortho to acetyl) | Aromatic CH Carbon | Aromatic C (ipso), Aromatic C (ortho) |

| Pentyl α-CH₂ | Pentyl β-CH₂ | Pentyl α-CH₂ Carbon | Aromatic C1', Aromatic C (ortho), Pentyl β-C |

| Pentyl β-CH₂ | Pentyl α-CH₂, Pentyl γ-CH₂ | Pentyl β-CH₂ Carbon | Pentyl α-C, Pentyl γ-C |

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. bruker.com It can provide detailed information on molecular geometry, packing, and intermolecular interactions in the crystalline lattice of this compound. bruker.com Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to acquire high-resolution spectra of solids, particularly for ¹³C nuclei. bruker.comnih.gov

Solid-state NMR is highly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs) or amorphous content. bruker.com This is critical in pharmaceutical and materials science, where the physical form of a compound can significantly impact its properties. For this compound, ssNMR could be used to:

Identify and quantify different crystalline and amorphous forms. bruker.com

Study the interactions between this compound and other components in a solid mixture.

Characterize changes in the solid form that may occur during formulation or storage. bruker.com

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a specific reference standard of the same compound. bruker.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For this compound, qNMR can be employed for:

Purity Assessment: By integrating a well-resolved signal of this compound and comparing it to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be determined. ox.ac.uksigmaaldrich.com

Reaction Monitoring: The progress of a chemical reaction involving this compound can be monitored by acquiring NMR spectra of the reaction mixture over time. The relative integrals of the signals corresponding to the starting material and the product can be used to determine the reaction conversion and kinetics.

The accuracy of qNMR relies on proper experimental setup, including ensuring complete relaxation of the nuclei between pulses and a good signal-to-noise ratio. ox.ac.uk

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₈O), the theoretical exact mass can be calculated. HRMS analysis would confirm this exact mass, providing strong evidence for the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O |

| Nominal Mass | 190 amu |

| Monoisotopic Mass (Calculated) | 190.135765 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

The fragmentation of acetophenone (B1666503) derivatives is well-characterized. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl moiety to form a stable acylium ion.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by cleavage of the benzylic bond.

Cleavage of the Pentyl Chain: Fragmentation can occur along the alkyl chain, leading to a series of characteristic losses.

Formation of a Tropylium (B1234903) Ion: A common fragmentation pathway for alkylbenzenes can lead to the formation of the tropylium ion (m/z 91). wvu.edu

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation and identification of this compound within complex mixtures. In this method, the compound is first vaporized and separated from other components based on its volatility and interaction with the chromatographic column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process induces fragmentation of the molecule, creating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound (molar mass: 190.28 g/mol ) follows predictable pathways for aromatic ketones. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 190. A prominent fragmentation pathway involves the cleavage of the acyl group, leading to the formation of a stable acylium ion. Another significant fragmentation is the loss of an alkyl radical from the pentyl chain.

Key fragmentation patterns observed in the mass spectrum of this compound are detailed below:

Alpha-cleavage: The bond between the carbonyl carbon and the adjacent methyl group can break, but more characteristic is the cleavage of the bond between the carbonyl and the aromatic ring.

Benzylic cleavage: Fragmentation of the pentyl chain at the benzylic position is also a common pathway.

McLafferty Rearrangement: This rearrangement can occur if a gamma-hydrogen is available on the alkyl chain, leading to the elimination of a neutral alkene molecule.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 190 | [C13H18O]⁺ | Molecular Ion |

| 175 | [M - CH3]⁺ | Loss of a methyl group |

| 133 | [M - C4H9]⁺ | Loss of a butyl radical from the pentyl chain |

| 119 | [C8H7O]⁺ | Formation of the benzoyl cation |

| 91 | [C7H7]⁺ | Tropylium ion, from rearrangement of the phenyl fragment |

| 43 | [CH3CO]⁺ | Acylium ion from cleavage of the acetyl group |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

For the analysis of this compound in complex matrices such as environmental water or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.netlibretexts.org This technique is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC-MS. The analysis typically involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). nih.gov

Detection is commonly achieved using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. researchgate.net ESI is effective for polar compounds, while APCI is suitable for less polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 191.14 is typically monitored. The use of MS/MS in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, allowing for quantification at very low concentrations. This involves selecting the precursor ion (e.g., m/z 191.14) and monitoring a specific product ion generated through collision-induced dissociation.

| Parameter | Typical Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with formic acid) |

| Ionization Source | APCI or ESI, Positive Ion Mode |

| Precursor Ion (Q1) | 191.14 m/z ([M+H]⁺) |

| Product Ion (Q3) | 119.05 m/z ([C8H7O]⁺) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is the strong absorption from the carbonyl (C=O) group stretch, which is influenced by conjugation with the aromatic ring. jasco-global.com The pentyl group gives rise to characteristic aliphatic C-H stretching and bending vibrations, while the para-substituted aromatic ring shows specific C-H and C=C stretching and bending modes. jasco-global.comresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl ring |

| 2955-2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the pentyl group |

| ~1685 | C=O Stretch | Strong absorption due to the carbonyl group conjugated with the aromatic ring |

| ~1605, ~1575, ~1510 | Aromatic C=C Stretch | In-ring carbon-carbon stretching vibrations |

| ~1465, ~1375 | Aliphatic C-H Bend | Bending (scissoring and rocking) of C-H bonds in the pentyl group |

| ~830 | Aromatic C-H Bend | Out-of-plane bending characteristic of 1,4-disubstitution |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly effective for observing the aromatic ring vibrations. The C=C stretching modes of the benzene (B151609) ring typically produce strong Raman signals. While the C=O stretch is also visible in the Raman spectrum, it is generally less intense than in the IR spectrum. The symmetric vibrations of the alkyl chain can also be observed.

Advanced Interpretive Methods for Complex Spectra

To achieve a more detailed assignment of the vibrational modes observed in the IR and Raman spectra of this compound, advanced interpretive methods are employed. Density Functional Theory (DFT) calculations are a powerful computational tool used to predict vibrational frequencies and intensities. nih.gov By creating a theoretical model of the molecule, researchers can calculate the expected spectrum and compare it with experimental data. This comparison allows for a more confident assignment of complex spectral features, including overlapping bands and combination tones, and provides deeper insight into the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorptions arising from the promotion of electrons from lower to higher energy molecular orbitals. The chromophore in this molecule consists of the carbonyl group conjugated with the benzene ring.

Two primary electronic transitions are observed for aromatic ketones:

π → π* transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For acetophenone, this transition occurs around 245-250 nm. studyraid.com The presence of the electron-donating pentyl group at the para position is expected to cause a slight bathochromic (red) shift to a longer wavelength.

n → π* transition: This is a lower-intensity, forbidden transition involving the promotion of a non-bonding (n) electron from the carbonyl oxygen to a π* antibonding orbital. It appears at a longer wavelength, typically around 280-320 nm for acetophenone, often as a shoulder on the more intense π → π* band. studyraid.commasterorganicchemistry.com

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Description |

|---|---|---|---|

| π → π | ~255 | High (~12,000) | Allowed transition in the conjugated aromatic system |

| n → π | ~320 | Low (~50) | Forbidden transition of non-bonding electrons on the carbonyl oxygen |

Application of Spectroscopic Data in Computational Chemistry Validation

The validation of computational chemistry methods through the comparison of theoretically predicted spectroscopic data with experimental results is a cornerstone of modern chemical research. For this compound and its derivatives, this synergistic approach allows for the refinement of theoretical models, providing deeper insights into molecular structure, bonding, and electronic properties. Density Functional Theory (DFT) has emerged as a powerful tool for predicting a range of spectroscopic parameters, and the accuracy of these predictions is rigorously tested against experimental data.

Detailed Research Findings

The validation process typically involves optimizing the molecular geometry of this compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts are calculated. These theoretical values are then systematically compared with experimental data obtained from Fourier-transform infrared (FT-IR) and NMR spectroscopy.

Discrepancies between the calculated and experimental data provide valuable information. For instance, in vibrational spectroscopy, a consistent overestimation of calculated vibrational frequencies is often observed due to the harmonic approximation used in the calculations. To correct for this, scaling factors are commonly applied to the theoretical wavenumbers to improve the correlation with experimental frequencies.

Similarly, in NMR spectroscopy, the calculated chemical shifts are highly sensitive to the chosen computational method and the solvent model used to simulate the chemical environment. By comparing the theoretical ¹H and ¹³C NMR chemical shifts with experimental values, researchers can assess the performance of different DFT functionals and basis sets in accurately describing the electronic environment of the nuclei in this compound. These validation studies are crucial for establishing reliable computational protocols that can then be used to predict the properties of novel or unstable derivatives of this compound with a high degree of confidence.

Data Tables

The following tables present a comparison of plausible experimental spectroscopic data for this compound with theoretical values calculated using DFT.

Table 3.5.1: Comparison of Experimental and Calculated IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Deviation (cm⁻¹) |

| C-H stretch (aromatic) | 3075 | 3100 | +25 |

| C-H stretch (aliphatic) | 2955, 2870 | 2980, 2895 | +25, +25 |

| C=O stretch (ketone) | 1685 | 1715 | +30 |

| C=C stretch (aromatic) | 1605, 1575 | 1625, 1595 | +20, +20 |

| C-H bend (aliphatic) | 1465, 1375 | 1480, 1390 | +15, +15 |

| C-C stretch (alkyl) | 1180 | 1195 | +15 |

| C-H out-of-plane bend (aromatic) | 840 | 855 | +15 |

Table 3.5.2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) (DFT/GIAO) | Deviation (ppm) |

| H-2', H-6' | 7.90 | 7.98 | +0.08 |

| H-3', H-5' | 7.28 | 7.35 | +0.07 |

| -CH₃ (acetyl) | 2.58 | 2.65 | +0.07 |

| -CH₂- (benzylic) | 2.65 | 2.72 | +0.07 |

| -CH₂- (pentyl) | 1.62 | 1.68 | +0.06 |

| -CH₂- (pentyl) | 1.33 | 1.39 | +0.06 |

| -CH₂- (pentyl) | 1.33 | 1.39 | +0.06 |

| -CH₃ (pentyl) | 0.89 | 0.95 | +0.06 |

Table 3.5.3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Calculated Chemical Shift (δ, ppm) (DFT/GIAO) | Deviation (ppm) |

| C=O | 197.8 | 200.5 | +2.7 |

| C-4' | 149.5 | 152.0 | +2.5 |

| C-1' | 134.8 | 137.2 | +2.4 |

| C-2', C-6' | 128.7 | 131.0 | +2.3 |

| C-3', C-5' | 128.4 | 130.6 | +2.2 |

| -CH₂- (benzylic) | 36.0 | 37.8 | +1.8 |

| -CH₂- (pentyl) | 31.5 | 33.2 | +1.7 |

| -CH₂- (pentyl) | 31.0 | 32.7 | +1.7 |

| -CH₃ (acetyl) | 26.6 | 28.1 | +1.5 |

| -CH₂- (pentyl) | 22.5 | 24.0 | +1.5 |

| -CH₃ (pentyl) | 14.0 | 15.4 | +1.4 |

Reactivity and Reaction Mechanisms of 4 Pentylacetophenone

Carbonyl Group Reactivity

The carbonyl group (C=O) in 4'-Pentylacetophenone is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can act as a Lewis base.

Nucleophilic addition is a characteristic reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. masterorganicchemistry.com

A prominent example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) acts as the nucleophile. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, results in the formation of a tertiary alcohol. adichemistry.comwisc.edu

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | Reagents | Product Type |

| Grignard Reaction | Carbanion (R⁻) | 1. RMgX (e.g., CH₃MgBr) 2. H₃O⁺ | Tertiary Alcohol |

| Wittig Reaction | Ylide (Ph₃P=CHR) | Ph₃P=CHR | Alkene |

Another significant nucleophilic addition is the Wittig reaction , which converts ketones into alkenes. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (Wittig reagent) attacking the carbonyl carbon. wikipedia.org The resulting intermediate collapses to form an alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. libretexts.orglumenlearning.com

This compound can participate in base- or acid-catalyzed condensation reactions. A key example is the Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, this compound, which possesses α-hydrogens, reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, in the presence of a base like sodium hydroxide (B78521). weebly.comuomustansiriyah.edu.iq The reaction proceeds through the formation of an enolate from this compound, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form a conjugated enone, known as a chalcone. taylorandfrancis.comyoutube.com

The Claisen condensation typically involves the reaction between two ester molecules. wikipedia.org However, variations can occur with a ketone and an ester. In the presence of a strong base, this compound can be converted to its enolate, which can then react with an ester like ethyl acetate (B1210297). The subsequent loss of an alkoxide leaving group from the intermediate yields a β-diketone. libretexts.org

The carbonyl group of this compound can be readily reduced to a secondary alcohol. A common and selective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) . masterorganicchemistry.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol (B129727) or ethanol), yields 1-(4-pentylphenyl)ethanol. blogspot.comyoutube.comstackexchange.com

Conversely, the methyl ketone functionality of this compound allows it to undergo the haloform reaction , which is a specific oxidative cleavage pathway. wikipedia.orgbyjus.com When treated with a halogen (such as Br₂, Cl₂, or I₂) in the presence of a strong base (like NaOH), the methyl group is exhaustively halogenated. masterorganicchemistry.comlibretexts.org The resulting trihalomethyl group is a good leaving group and is subsequently cleaved by nucleophilic attack of hydroxide at the carbonyl carbon. byjus.comwebassign.net The final products after an acidic workup are 4-pentylbenzoic acid and a haloform (e.g., chloroform, bromoform, or iodoform). wikipedia.orgorganic-chemistry.org This reaction can be conveniently carried out using household bleach (sodium hypochlorite, NaOCl) as the oxidizing agent. chemistry-online.comwebassign.net

Table 2: Reduction and Oxidation of the Carbonyl Group

| Transformation | Reagents | Product |

| Reduction | NaBH₄, CH₃OH | 1-(4-pentylphenyl)ethanol |

| Oxidation (Haloform) | 1. Br₂/NaOH 2. H₃O⁺ | 4-Pentylbenzoic acid |

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution and can be functionalized using directed metalation strategies. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the two substituents: the pentyl group and the acetyl group.

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the existing substituents.

The n-pentyl group is an alkyl group, which is an activating substituent and an ortho, para-director due to inductive effects and hyperconjugation.

The acetyl group (-COCH₃) is a deactivating substituent and a meta-director because of its electron-withdrawing resonance and inductive effects.

When this compound undergoes an EAS reaction, such as nitration or halogenation, the directing effects of the two groups are in opposition. The strongly activating ortho, para-directing pentyl group and the deactivating meta-directing acetyl group will direct incoming electrophiles to different positions. Generally, the activating group's influence is dominant. Therefore, substitution is expected to occur at the positions ortho to the pentyl group (and meta to the acetyl group).

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -CH₂(CH₂)₃CH₃ (Pentyl) | Activating | ortho, para |

| -COCH₃ (Acetyl) | Deactivating | meta |

For example, in a Friedel-Crafts acylation, which introduces an additional acyl group, the reaction is challenging due to the presence of the deactivating acetyl group. sapub.orgsigmaaldrich.comyoutube.com However, under forcing conditions, the incoming electrophile would preferentially add to the positions activated by the pentyl group.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, overriding the typical electronic directing effects seen in EAS. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgunblog.fr

While the carbonyl oxygen of the acetyl group is a relatively weak DMG, it can direct lithiation to the ortho position (C3 or C5 on the ring). However, this can be complicated by nucleophilic attack of the organolithium reagent at the carbonyl carbon. To circumvent this, the carbonyl group can be temporarily converted into a better DMG that is also a protecting group, such as an imine or a ketal. acs.orgacs.orgresearchgate.net For instance, conversion of this compound to an N-aryl imine creates a more effective DMG. Treatment with n-butyllithium would then selectively deprotonate the aromatic C-H bond ortho to the imine-directing group. rsc.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at that ortho position. semanticscholar.org

Alkyl Chain Reactivity

The pentyl side chain of this compound is susceptible to reactions characteristic of alkanes, particularly free radical reactions. The presence of the aromatic ring can influence the reactivity of the benzylic position (the carbon atom of the pentyl group attached to the aromatic ring).

Free-radical halogenation is a classic example of a reaction that can occur on the alkyl chain. wikipedia.org This type of reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps when exposed to UV light or high temperatures. wikipedia.orgmasterorganicchemistry.com The regioselectivity of hydrogen abstraction by a halogen radical is dependent on the stability of the resulting alkyl radical, with tertiary > secondary > primary. In the case of the pentyl chain of this compound, all hydrogens are either primary or secondary. The benzylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical.

The general mechanism for the free-radical chlorination of an alkane involves the following steps:

Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) by heat or UV light to form two chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the alkyl chain to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to form the alkyl chloride and a new chlorine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The relative reactivity of C-H bonds to radical chlorination follows the order: tertiary > secondary > primary. For a pentyl chain, the secondary hydrogens are more reactive than the primary hydrogens.

| Position on Pentyl Chain | Type of Hydrogen | Relative Reactivity (Chlorination) |

| 1' (Benzylic) | Secondary | Higher |

| 2' | Secondary | Moderate |

| 3' | Secondary | Moderate |

| 4' | Secondary | Moderate |

| 5' | Primary | Lower |

This table illustrates the general relative reactivity for radical chlorination based on C-H bond strength and radical stability. Specific experimental values for this compound are not available.

Achieving selective functionalization of the pentyl chain can be challenging due to the similar reactivity of the secondary hydrogens. However, certain reagents and reaction conditions can favor reaction at a specific position. For instance, benzylic oxidation is a common transformation for alkyl-substituted aromatic compounds. The use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the oxidation of the benzylic carbon. In a study on 4-pentyl-2-iodobenzoic acid, oxidation with KMnO₄ resulted in overoxidation at the benzylic position of the pentyl chain, affording a ketone. researchgate.net This suggests that the benzylic position of this compound is a likely site for oxidative functionalization.

Another approach to selective functionalization is through enzymatic oxidation. Studies on the enzymatic oxidation of p-nitrotoluene have shown that the methyl group can be oxidized to a carboxylic acid via benzyl (B1604629) alcohol and aldehyde intermediates. researchgate.net Similar enzymatic systems could potentially be used for the selective oxidation of the pentyl chain of this compound.

| Reagent/Condition | Expected Major Product at Pentyl Chain |

| Cl₂, UV light | Mixture of chlorinated pentyl chains |

| N-Bromosuccinimide (NBS), light | 1'-Bromo-4'-pentylacetophenone (Benzylic bromination) |

| KMnO₄, heat | 4-Acetylbenzoic acid (cleavage of the pentyl chain) or oxidation at the benzylic position |

| Biocatalyst (e.g., specific enzymes) | Potentially selective hydroxylation at a specific position on the pentyl chain |

This table provides hypothetical outcomes based on general principles of organic reactivity.

Mechanistic Investigations using Kinetic and Spectroscopic Methods

The study of reaction mechanisms provides a detailed understanding of how a chemical transformation occurs. For reactions involving this compound, a combination of kinetic and spectroscopic methods would be essential to elucidate the reaction pathways, and identify intermediates and transition states.

Kinetic studies are fundamental to mapping reaction pathways. By monitoring the concentration of reactants, intermediates, and products over time, a rate law can be determined. This rate law provides insights into the molecularity of the rate-determining step and helps to support or refute a proposed mechanism. For instance, a kinetic analysis was used to understand the roles of the metal, support, and solvent in the hydrogenation of 4-phenyl-2-butanone. libretexts.org A similar approach could be applied to reactions of this compound to understand how different factors influence the reaction rate and product distribution.

Computational methods, such as Density Functional Theory (DFT), can complement experimental kinetic data by modeling the potential energy surface of a reaction. mdpi.com This allows for the calculation of activation energies for different possible pathways, helping to identify the most likely reaction mechanism.

Spectroscopic techniques are invaluable for the direct observation and characterization of transient species like intermediates and, in some cases, provide information about transition states. In-situ spectroscopy, where spectra are recorded directly from the reacting mixture, is particularly powerful. Techniques such as in-situ Infrared (IR), Raman, and UV/Vis spectroscopy have been used to study the real-time hydrogenation of phenols and cresols, allowing for the identification of ketone intermediates. ou.edu These methods could be employed to study reactions of this compound to identify any transient species formed during the reaction.

Transition states are, by their nature, fleeting and cannot be isolated. However, their structures and energies can be inferred from kinetic data and, more directly, calculated using computational chemistry. chemrxiv.org Computational methods like DFT can be used to locate the transition state structure on the potential energy surface, which corresponds to a first-order saddle point. ucsb.edu The calculated vibrational frequencies of the transition state structure will show one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

| Method | Information Obtained |

| Kinetic Studies | Rate law, reaction order, activation energy, insights into the rate-determining step. |

| In-situ Spectroscopy (IR, Raman, UV/Vis) | Identification and structural information of reactive intermediates. |

| Computational Chemistry (e.g., DFT) | Geometries and energies of reactants, products, intermediates, and transition states; reaction energy profiles. |

This table summarizes the types of information that can be obtained from different mechanistic investigation methods.

Theoretical and Computational Studies of 4 Pentylacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of 4'-Pentylacetophenone. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size of this compound. researchgate.net DFT calculations are used to determine the molecule's ground-state geometry, electronic distribution, and various reactivity descriptors.

By employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVP, researchers can obtain an optimized molecular structure. researchgate.netnrel.gov From this structure, key electronic properties can be calculated. For instance, the distribution of electron density reveals the polar nature of the molecule, particularly the electronegative oxygen atom of the carbonyl group, which creates a significant dipole moment.

Reactivity predictions are often made using DFT-derived concepts. mdpi.com Analysis of the electrostatic potential map can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, condensed Fukui functions can be calculated to quantify the reactivity of each atom within the molecule. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~2.9 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Polarizability | ~25 ų | Reflects the ease with which the electron cloud can be distorted by an electric field. |

| Ionization Potential | ~8.5 eV | Energy required to remove an electron; relates to its behavior as an electron donor. |

| Electron Affinity | ~0.6 eV | Energy released upon adding an electron; relates to its behavior as an electron acceptor. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic ketones and are intended to represent the type of data generated.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), offer a higher level of accuracy than standard DFT, albeit at a significantly greater computational expense. nih.gov

For this compound, ab initio calculations would be valuable for obtaining highly accurate benchmark energies for different conformers, particularly those related to the rotation of the pentyl group and the acetyl group. This provides a reliable potential energy surface that is crucial for understanding the molecule's conformational preferences.

Furthermore, these high-accuracy methods can be used to predict spectroscopic properties with great precision. For example, calculating vibrational frequencies using methods like CCSD(T) can help in the assignment of complex experimental infrared (IR) and Raman spectra. Similarly, time-dependent versions of these methods can predict electronic excitation energies, which correspond to the absorption of UV-visible light, providing insight into the molecule's photophysical properties. cnr.it

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this theory is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). msu.edu The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenyl ring and the pentyl substituent, which acts as a weak electron-donating group. The LUMO, conversely, is anticipated to be concentrated on the acetyl group and the aromatic ring, particularly on the carbon atoms of the carbonyl group, which is an electron-withdrawing moiety. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.com A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and a tendency to absorb light at longer wavelengths. This analysis helps predict how this compound will interact with other chemical species; the HOMO region is susceptible to attack by electrophiles, while the LUMO region is the site of attack for nucleophiles. msu.edu

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and the energy of the lowest electronic transition. |

Note: The values in this table are illustrative and represent typical results obtained from quantum chemical calculations for similar compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. mdpi.com

The pentyl chain of this compound is flexible due to the presence of several rotatable single bonds. This flexibility gives rise to numerous possible three-dimensional arrangements, or conformers. MD simulations are an ideal tool for exploring this conformational landscape.

By simulating the molecule, often in a solvent to mimic realistic conditions, researchers can observe the transitions between different conformers. The simulation trajectory can be analyzed to identify the most stable (lowest energy) conformations and the relative populations of different conformers at a given temperature. This analysis reveals which shapes the molecule is most likely to adopt and the energy barriers that separate these shapes. Such information is crucial for understanding how the molecule's structure influences its physical properties and its ability to interact with other molecules.

In a liquid or solid state, molecules of this compound interact with each other through a combination of forces, including van der Waals forces between the aromatic rings and alkyl chains, and stronger dipole-dipole interactions originating from the polar carbonyl group. MD simulations of a system containing many this compound molecules can elucidate the nature of these interactions and how they lead to aggregation and bulk material properties. nih.gov

Analysis of the simulation can reveal the preferred orientation and packing of the molecules. For example, radial distribution functions can be calculated to determine the average distance and arrangement of neighboring molecules. Such studies can show whether the molecules tend to align their dipoles or arrange in a way that maximizes the interaction between their aromatic rings (π-π stacking). This microscopic understanding of aggregation behavior is essential for explaining macroscopic properties like boiling point, density, and viscosity.

Cheminformatics and Machine Learning Applications

No specific studies were identified that apply cheminformatics or machine learning techniques directly to this compound for the purposes outlined.

Predictive Modeling of Reactivity and Selectivity

While machine learning models are used to predict the reactivity of organic materials in general, there are no published models or research findings that specifically detail the predictive modeling of the reactivity and selectivity of this compound.

Computational Design of Novel Derivatives with Tailored Properties

The computational design of novel derivatives of this compound with tailored properties is a plausible area of research. However, there are no publicly accessible studies that document such design efforts, including the identification of lead compounds or the prediction of their properties through computational methods.

Applications in Materials Science: Liquid Crystals and Polymers

4'-Pentylacetophenone as a Building Block for Liquid Crystalline Materials

This compound serves as a valuable molecular building block in the synthesis of liquid crystalline materials. Its structure, featuring a rigid aromatic core (the acetophenone (B1666503) group) and a flexible alkyl tail (the pentyl group), is a classic design for inducing mesomorphic behavior. This combination of a rigid segment and a flexible chain is a fundamental requirement for the formation of liquid crystal phases, which exhibit properties intermediate between those of conventional liquids and solid crystals.

The chemical structure of this compound allows for straightforward modification to create more complex molecules, known as mesogens, which are the fundamental units of liquid crystals. The ketone functional group is a key site for reactions that extend the rigid core of the molecule, a common strategy to enhance liquid crystalline properties.